MC1742

Catalog No.
S548547
CAS No.
1776116-74-5
M.F
C21H21N3O3S
M. Wt
395.477
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC1742

CAS Number

1776116-74-5

Product Name

MC1742

IUPAC Name

N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide

Molecular Formula

C21H21N3O3S

Molecular Weight

395.477

InChI

InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26)

InChI Key

AOFVDNFTELWRHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO

solubility

Soluble in DMSO, not in water

Synonyms

MC-1742; MC 1742; MC1742.

The exact mass of the compound 5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid is 395.13036 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MC1742 is a novel uracil-based hydroxyamide (UBHA) histone deacetylase (HDAC) inhibitor characterized by exceptional isoform selectivity, particularly against HDAC6 (IC50 = 7 nM) and HDAC3 (IC50 = 20 nM) [1]. Unlike first-generation pan-HDAC inhibitors, MC1742 is engineered to modulate epigenetic targets without inducing broad cytotoxicity in primary cells. This distinct pharmacological profile makes it a highly sought-after compound for advanced procurement in fields requiring precise gene expression disruption, such as the targeting of chemoresistant cancer stem cells (CSCs), the reactivation of latent viral reservoirs, and the eradication of apicomplexan parasites [2].

Generic substitution with standard pan-HDAC inhibitors like SAHA (Vorinostat) or conventional chemotherapeutics often fails in sensitive epigenetic and stem cell models due to off-target toxicity and resistance mechanisms. In sarcoma research, standard chemotherapeutics are actively effluxed by ABC transporters in cancer stem cells (CSCs), leaving the tumor-initiating population intact [1]. Similarly, in HIV eradication research, non-selective HDAC inhibitors frequently cause unacceptable primary cell loss or trigger global T-cell activation, confounding latency-reversing agent (LRA) assays and reducing workflow reproducibility [2]. MC1742 overcomes these procurement bottlenecks by providing a targeted, isoform-selective mechanism that induces CSC differentiation and reactivates latent viruses at non-toxic doses, ensuring assay reproducibility and relevance in primary cell models.

Superior Anti-Parasitic Potency in Toxoplasma gondii Models

In phenotypic screenings against Toxoplasma gondii tachyzoites, MC1742 demonstrates an IC50 of 30 nM, significantly outperforming the clinically standard anti-parasitic Pyrimethamine (IC50 > 660 nM) [1]. Furthermore, MC1742 maintains a selectivity index greater than 100, inducing hyper-acetylation of parasite histones and profoundly disrupting the tachyzoite gene expression program without equivalent host toxicity [1].

Evidence DimensionIn vitro growth inhibition (IC50) of T. gondii tachyzoites
Target Compound Data30 nM
Comparator Or BaselinePyrimethamine (>660 nM)
Quantified Difference>22-fold higher potency for MC1742
ConditionsIn vitro tachyzoite growth assay with selectivity index profiling

Procurement of MC1742 provides parasitology researchers with a highly potent, non-folate-dependent epigenetic tool that vastly outperforms standard clinical baselines.

HIV Latency Reactivation Without Primary Cell Toxicity for Assay Reproducibility

A critical failure point for many HDAC inhibitors in HIV research is their toxicity to primary resting CD4+ T cells, which ruins assay reproducibility. MC1742 achieves a 4.3-fold dose-dependent reactivation of HIV in primary cell latency models while remaining non-toxic to primary CD4+ T cells at concentrations up to 10 μM[1]. Crucially, unlike broad T-cell agonists, MC1742 reactivates the virus without inducing global CD69 activation in resting T cells, making it a highly specific latency-reversing agent (LRA) that fits seamlessly into mainstream laboratory workflows [1].

Evidence DimensionPrimary cell viability and HIV reactivation
Target Compound Data4.3-fold HIV reactivation; non-toxic up to 10 μM
Comparator Or BaselineNon-selective HDAC inhibitors / broad agonists (cause >20% cell loss or global T-cell activation)
Quantified DifferenceHigh viral reactivation achieved with minimal cell loss at 10 μM and zero off-target resting cell activation
ConditionsPrimary resting CD4+ T cell HIV latency model

Ensures researchers can study viral shock-and-kill strategies without the confounding variable of drug-induced primary immune cell death, securing reliable assay data.

Targeted Differentiation of Chemoresistant Sarcoma Cancer Stem Cells (CSCs)

Musculoskeletal sarcoma CSCs are notoriously resistant to standard chemotherapy due to elevated drug efflux and suppressed apoptotic signaling. MC1742 specifically targets this subpopulation, increasing acetyl-H3 and acetyl-tubulin levels to induce apoptosis in osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells [1]. At non-toxic doses (0.025–0.5 μM), MC1742 uniquely promotes osteogenic differentiation, enhancing bone nodule formation in a dose-dependent manner, a mechanism entirely absent in standard cytotoxic chemotherapeutics [1].

Evidence DimensionCSC differentiation and apoptosis induction
Target Compound DataInduces osteogenic differentiation and apoptosis at 0.025–0.5 μM
Comparator Or BaselineStandard chemotherapeutics (e.g., Doxorubicin) which fail to clear CD133+ CSCs
Quantified DifferenceEpigenetic differentiation bypasses the ABC-transporter-mediated resistance that neutralizes standard chemotherapy
ConditionsHuman osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cell cultures (14-day bone nodule formation assay)

Allows oncology researchers to specifically procure a compound that targets the root cause of sarcoma relapse (CSCs) rather than just bulk tumor cells.

Latency-Reversing Agent (LRA) Screening in HIV Eradication

Due to its ability to reactivate latent HIV without triggering global CD69 activation or primary CD4+ T cell death, MC1742 is an optimal candidate for 'shock and kill' HIV eradication models. It is highly suitable for synergistic combination assays with protein kinase C modulators like bryostatin-1[1].

Apicomplexan Epigenetic Drug Discovery

With an IC50 of 30 nM against T. gondii and a selectivity index >100, MC1742 serves as a premium positive control and structural benchmark for developing next-generation, non-folate-targeting anti-parasitic therapeutics[2].

Sarcoma Cancer Stem Cell (CSC) Isolation and Differentiation Assays

MC1742 is specifically validated for use in musculoskeletal sarcoma models (osteosarcoma, Ewing's sarcoma) to force chemoresistant CSCs into osteogenic differentiation. It is the procurement choice for researchers needing to bypass standard ABC-transporter-mediated multidrug resistance in tumor-initiating cell populations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

395.13036

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Di Pompo G, Salerno M, Rotili D, Valente S, Zwergel C, Avnet S, Lattanzi G, Baldini N, Mai A. Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells. J Med Chem. 2015 Apr 30. [Epub ahead of print] PubMed PMID: 25905694.

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